3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a cyano group and a complex side chain containing both thiophene and furan rings
Scientific Research Applications
Chemistry
In chemistry, 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the cyano group and the heterocyclic rings suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Future Directions
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry and have been reported to possess a wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 5-(thiophen-2-yl)furan-2-carbaldehyde. This intermediate is then subjected to a condensation reaction with 3-cyanobenzamide in the presence of a suitable base, such as potassium carbonate, under reflux conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions and enhance the efficiency of the process. Additionally, solvent recycling and purification steps are integrated to ensure the sustainability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones and furanones, respectively.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at positions ortho and para to the cyano group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones, and furanones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Mechanism of Action
The mechanism by which 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the heterocyclic rings can engage in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(furan-2-ylmethyl)benzamide
- 3-cyano-N-(thiophen-2-ylmethyl)benzamide
- 3-cyano-N-(5-methylfuran-2-ylmethyl)benzamide
Uniqueness
Compared to similar compounds, 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide is unique due to the presence of both thiophene and furan rings in its structure. This dual heterocyclic system can enhance its electronic properties and potentially increase its biological activity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
3-cyano-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-10-12-3-1-4-13(9-12)17(20)19-11-14-6-7-15(21-14)16-5-2-8-22-16/h1-9H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFRAGAQFNKXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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